molecular formula C23H21F3N2O2 B2866375 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396716-99-6

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2866375
CAS No.: 1396716-99-6
M. Wt: 414.428
InChI Key: TZBFKYCYFBLXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C23H21F3N2O2 and its molecular weight is 414.428. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O2/c1-22(30,18-13-11-17(12-14-18)16-7-3-2-4-8-16)15-27-21(29)28-20-10-6-5-9-19(20)23(24,25)26/h2-14,30H,15H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBFKYCYFBLXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl group, a hydroxypropyl group, and a trifluoromethyl-substituted phenyl moiety. Its molecular formula is C24H24F3N2OC_{24}H_{24}F_3N_2O with a molecular weight of approximately 421.45 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The biphenyl moiety can engage hydrophobic pockets in proteins, while the hydroxypropyl and urea groups can form hydrogen bonds with amino acids in active sites. This interaction may modulate the activity of enzymes and receptors, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar structural motifs demonstrate activity against various bacterial strains, including Mycobacterium kansasii and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μM)Target Organism
Compound A31.75M. kansasii
Compound B17.62M. tuberculosis
This compoundTBDTBD

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, including human monocytic leukemia THP-1 cells . The cytotoxic effects are believed to result from the compound's ability to interfere with cell cycle progression and induce apoptosis.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Reference
THP-1 (leukemia)TBD
A549 (lung cancer)TBD

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives similar to the target compound were tested against multiple strains of bacteria. The results indicated that modifications in the trifluoromethyl group significantly enhanced antimicrobial potency .

Study 2: Anticancer Potential

Another investigation focused on the antiproliferative effects on THP-1 cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against leukemia .

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